molecular formula C3Cl4 B025203 Tetrachlorocyclopropene CAS No. 6262-42-6

Tetrachlorocyclopropene

Cat. No.: B025203
CAS No.: 6262-42-6
M. Wt: 177.8 g/mol
InChI Key: BLZOHTXDDOAASQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrachlorocyclopropene is a chemical compound used to prepare acetylene derivatives and in organic synthesis . It is primarily targeted towards the preparation of cyclopropenium compounds, which are capable of forming a columnar liquid crystal mesophase .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It is prepared by the addition of dichlorocarbene to trichloroethylene . The compound can react rapidly with water and alcohols . Under certain circumstances, diarylation occurs, giving diarylcyclopropenones, which decarbonylate to give diarylacetylenes . These reactions are thought to proceed via the intermediacy of trichloro cyclopropenium electrophile (C3Cl3+) .

Biochemical Pathways

The compound is used to prepare aryl propiolic acids through the following reaction: C3Cl4 + ArH + 2 H2O → ArC2CO2H + 4 HCl . This reaction is part of the broader pathway of acetylene derivative preparation and organic synthesis .

Pharmacokinetics

Its physical properties such as boiling point (125-130 °c), density (145 g/mL at 25 °C), and its form as a colorless liquid suggest that it may have specific pharmacokinetic properties that affect its bioavailability

Result of Action

The primary result of this compound’s action is the production of acetylene derivatives and the facilitation of organic synthesis . It is also used to prepare starting reagent for synthesis of 3,3-diethyl-and 3,3-dibenzyl-1,2-diferrocenylcyclopropenes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its reactivity with water and alcohols suggests that the presence of these substances in the environment could affect its action . Additionally, its storage temperature (2-8°C) indicates that temperature could also play a role in its stability .

Preparation Methods

Zalospirone can be synthesized through a multi-step reaction process. One of the synthetic routes involves the use of 1,3,5,7-cyclooctatetraene as a starting material . The process includes the following steps:

Chemical Reactions Analysis

Zalospirone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1,2,3,3-tetrachlorocyclopropene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZOHTXDDOAASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C1(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021660
Record name Tetrachlorocyclopropene
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Molecular Weight

177.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6262-42-6
Record name 1,2,3,3-Tetrachlorocyclopropene
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Record name Tetrachlorocyclopropene
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Record name Tetrachlorocyclopropene
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Record name Tetrachlorocyclopropene
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Record name TETRACHLOROCYCLOPROPENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachlorocyclopropene
Customer
Q & A

Q1: How does tetrachlorocyclopropene react with nucleophiles?

A1: this compound readily undergoes nucleophilic substitution reactions. For instance, it reacts with methanolic sodium methylate to yield α-chloro-β-methoxy-orthoacrylic acid methyl-ester, α,β-dichloro-orthoacrylic acid methyl ester, and β-chloro-orthopropiolic acid methyl ester. [] In aqueous acidic or alkaline conditions, it forms α,β-dichloro-acrylic acid. [] These reactions highlight the susceptibility of this compound to nucleophilic attack, often leading to ring-opening and formation of various acyclic products.

Q2: Can you elaborate on the interaction of this compound with trimethylsiloxydienes?

A2: this compound readily engages in Diels-Alder reactions with trimethylsiloxydienes. This reaction pathway provides a convenient "one-pot" synthetic route to trichlorinated troponoids, including trichlorotropones and trichlorotropolones. [, ] These reactions showcase the potential of this compound as a valuable synthon for generating complex cyclic structures.

Q3: How does this compound react with furanophane?

A3: The reaction of this compound with furanophane yields a unique 1:1 cycloadduct. X-ray diffraction studies have revealed its structure to be 5,6,7,7-tetrachloro-16,17-syn-dioxahexacyclo[9,2,2,1,1,4,8,04,14,08,15]-heptadeca-5,12-diene, highlighting the ability of this compound to participate in complex cycloaddition reactions leading to structurally diverse products. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3Cl4, and its molecular weight is 177.83 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: this compound has been extensively studied using various spectroscopic methods, including:

  • Raman and Infrared Spectroscopy: These techniques have been crucial in characterizing the vibrational modes and force constants of this compound, providing insights into its molecular structure and bonding. [, , , ]
  • 13C NMR Spectroscopy: This method allows for the identification and analysis of different carbon environments within the molecule, further contributing to our understanding of its structure and electronic properties. []
  • Nuclear Quadrupole Resonance (NQR): NQR studies have provided valuable information about the electron distribution and bonding characteristics of this compound. []

Q6: What is known about the stability of this compound?

A6: this compound is a highly reactive compound. It undergoes ring-opening reactions at elevated temperatures, generating perchlorovinylcarbene. [, ] This reactive intermediate can then participate in various reactions, including C-H insertions and additions to olefins, forming vinylcyclopropanes. [, ]

Q7: Are there any catalytic applications of this compound?

A7: While this compound is not a catalyst itself, its derivatives have shown promise in catalytic applications. For instance, cyclopropenium nanoparticles synthesized by crosslinking polyethyleneimine (PEI) with this compound have demonstrated potential as cationic carriers for gene transfection. []

Q8: Have there been any computational studies on this compound?

A8: Yes, computational chemistry has played a significant role in understanding the properties of this compound.

  • NMR Shielding Tensor Calculations: Theoretical calculations using coupled Hartree-Fock and localized orbital methods have been employed to determine the chemical shielding tensor for the ethylenic carbon atoms in this compound. [, ] These calculations provide insights into the electronic structure and magnetic properties of the molecule.

Q9: How do structural modifications affect the reactivity of this compound?

A9: Substitutions on the cyclopropene ring significantly influence the reactivity of this compound. For example, replacing chlorine atoms with silyl groups, as in hexasilyl-3,3′-bicyclopropenyls, alters its reactivity towards Diels-Alder and cycloaddition reactions. [] Introducing electron-donating or electron-withdrawing groups on the cyclopropene ring can also impact its reactivity towards nucleophiles and electrophiles.

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